Triethyl benzene-1,3,5-tricarboxylate
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Overview
Description
Triethyl benzene-1,3,5-tricarboxylate is an organic compound with the molecular formula C15H18O6. . This compound is a derivative of benzene-1,3,5-tricarboxylic acid, where the carboxyl groups are esterified with ethyl groups. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl benzene-1,3,5-tricarboxylate can be synthesized through the esterification of benzene-1,3,5-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture at elevated temperatures to achieve complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Triethyl benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Benzene-1,3,5-tricarboxylic acid and ethanol.
Reduction: Triethyl benzene-1,3,5-tricarbinol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Triethyl benzene-1,3,5-tricarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of triethyl benzene-1,3,5-tricarboxylate involves its ability to undergo esterification and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, making it useful in the synthesis of complex molecules and materials. The ester groups can be hydrolyzed to release the carboxylic acid, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethyl benzene-1,3,5-tricarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl benzene-1,3,5-tricarboxylate: Contains two ethyl ester groups instead of three.
Benzene-1,3,5-tricarboxylic acid: The parent compound with carboxylic acid groups instead of ester groups.
Uniqueness
Triethyl benzene-1,3,5-tricarboxylate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ethyl ester groups provide different solubility and reactivity characteristics, making it suitable for specific applications in synthesis and material science .
Properties
IUPAC Name |
triethyl benzene-1,3,5-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGOWZRHSOJOLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280588 |
Source
|
Record name | Triethyl benzene-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4105-92-4 |
Source
|
Record name | Triethyl trimesate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triethyl benzene-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the structural characteristics of Triethyl benzene-1,3,5-tricarboxylate and how was its structure determined?
A1: this compound (C15H18O6) is a non-chiral molecule. [] While it was first synthesized in 1868, its full low-temperature structure was determined relatively recently using single-crystal X-ray diffraction. This analysis revealed that the compound crystallizes in the chiral space group P65 (or P61). []
Q2: Can this compound be produced through catalytic reactions, and if so, what type of catalyst and reaction conditions are employed?
A2: Yes, this compound can be generated through the catalytic cyclotrimerization of ethyl propiolate. [] This reaction utilizes a dinuclear xanthene-bridged bis(iminopyridine) di-nickel complex (Ni2(L)(DPA)) as the catalyst. [] Research indicates that a catalyst loading of 5 mol% leads to the complete conversion of ethyl propiolate to benzene products, with this compound being a major product alongside Triethyl benzene-1,2,4-tricarboxylate. [] This reaction proceeds efficiently at room temperature. []
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